Product packaging for HGAPDH(Cat. No.:)

HGAPDH

Cat. No.: B1576437
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a quintessential enzyme in glycolysis, but research has revealed its multifaceted role as a classic "moonlighting" protein with diverse functions beyond metabolism . The human GAPDH (hGAPDH) protein is involved in numerous non-glycolytic processes, including intracellular transport, cytoskeleton plasticity, transcription, and the regulation of apoptosis and autophagy . Its involvement in pathological states, such as its pro-apoptotic role in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, and Huntington's) and its pro-survival function in various cancers, makes it a significant protein of study . Furthermore, this compound is a promising drug target, with antagonists like monomethyl fumarate (MMF) shown to covalently bind to its catalytic cysteine residue (Cys152), inhibiting its enzymatic activity and providing a therapeutic mechanism for autoimmune conditions . This supplier provides a comprehensive suite of this compound research reagents to support these investigations. Our portfolio includes high-quality recombinant this compound Proteins for functional studies and assay development, as well as highly specific anti-GAPDH Antibodies suitable for various applications like Western Blot, IHC, and IF, with confirmed reactivity across multiple species including human, mouse, and rat . We also offer the synthetic this compound(2-32) peptide, a 31-amino acid fragment corresponding to the N-terminal region of the human protein . This peptide, sourced from human placental tissue, has demonstrated direct antibacterial and antifungal activity; it is internalized into yeast cells and can induce apoptosis, while also playing a role in epithelial immunomodulation . All products are manufactured and quality-controlled for high purity and performance. Please note: All products are for Research Use Only. They are not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GKVKVGVNGFGRIGRLVTRAAFNSGKVDIVA

Origin of Product

United States

Canonical Glycolytic Functions and Metabolic Integration of Gapdh

Catalytic Mechanism in Glycolysis: Oxidation and Phosphorylation of Glyceraldehyde-3-Phosphate

The primary role of GAPDH in glycolysis is the conversion of glyceraldehyde-3-phosphate (G3P) into 1,3-bisphosphoglycerate (1,3-BPG). uwec.edufrontiersin.org This reaction is a crucial energy-conserving step in the glycolytic pathway and occurs through a two-step mechanism involving both oxidation and phosphorylation. wikipedia.org

The process begins with the binding of G3P to the active site of GAPDH, which contains a reactive cysteine residue (Cys152 in humans). frontiersin.org A thiohemiacetal intermediate is formed between the aldehyde group of G3P and the sulfhydryl group of the cysteine residue. uwec.edu In the subsequent oxidation step, a hydride ion is transferred from the G3P moiety to a tightly bound molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), reducing it to NADH. wikipedia.org This oxidation is a highly exergonic reaction. wikipedia.org

Reversibility of the Catalytic Reaction and Role in Gluconeogenesis

The reaction catalyzed by GAPDH is reversible, a property that is essential for its participation in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. During gluconeogenesis, GAPDH catalyzes the reverse reaction: the reduction of 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, utilizing NADH as the reducing agent. This step is a critical component of the pathway that allows for the net production of glucose, particularly in the liver. aessangli.in The reversible nature of the GAPDH-catalyzed reaction allows it to function in both catabolic (glycolysis) and anabolic (gluconeogenesis) processes, depending on the metabolic needs of the cell.

Intermediary Metabolism: Interconnections with Other Central Metabolic Pathways

GAPDH is positioned at a critical juncture in intermediary metabolism, where its substrate, glyceraldehyde-3-phosphate, is a product of several key metabolic pathways. aessangli.in This strategic location allows GAPDH to act as a metabolic 'switching station', directing the flow of carbon compounds based on the cell's energetic and biosynthetic requirements.

Fructose (B13574) Catabolism and Pentose (B10789219) Phosphate (B84403) Pathway Interplay

Fructose metabolism feeds into the glycolytic pathway at the level of triose phosphates. tandfonline.com In the liver, fructose is converted to fructose-1-phosphate, which is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. tandfonline.com Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). tandfonline.com Both DHAP (which can be isomerized to G3P) and G3P can then be utilized by GAPDH in the glycolytic pathway. tandfonline.com This bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, potentially leading to a rapid influx of substrates into the lower part of glycolysis. uomustansiriyah.edu.iq

The pentose phosphate pathway (PPP) is another crucial metabolic route that intersects with glycolysis at the level of G3P. The PPP is vital for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis. frontiersin.org Under conditions of oxidative stress, GAPDH activity can be inhibited. frontiersin.orgashpublications.org This inhibition can redirect the metabolic flux from glycolysis towards the PPP, thereby increasing the production of NADPH to counteract the oxidative challenge. frontiersin.orgpnas.org This redox-sensitive regulation of GAPDH highlights its role in coordinating glycolysis with the cellular stress response.

Glycerol (B35011) Metabolism

Glycerol, a backbone of triglycerides, can be metabolized to enter the glycolytic or gluconeogenic pathways. wikipedia.org Glycerol is first phosphorylated to glycerol-3-phosphate, which is then oxidized by glycerol-3-phosphate dehydrogenase (GPDH) to dihydroxyacetone phosphate (DHAP). wikipedia.org DHAP is an isomer of glyceraldehyde-3-phosphate and can be readily converted to G3P to be utilized by GAPDH. aessangli.in In this way, the carbon skeleton of glycerol can be channeled into either energy production through glycolysis or glucose synthesis via gluconeogenesis, with GAPDH catalyzing a key step in both processes. aessangli.inwikipedia.org

Tricarboxylic Acid (TCA) Cycle Integration

The product of glycolysis, pyruvate (B1213749), is a primary substrate for the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration that occurs in the mitochondria. researchgate.net The NADH generated by GAPDH during glycolysis is a key product that, under aerobic conditions, is reoxidized by the electron transport chain, contributing to the generation of a proton gradient for ATP synthesis. Furthermore, intermediates of the TCA cycle can be used for anabolic processes, and the replenishment of these intermediates (anaplerosis) can be supported by products of glycolysis. For instance, pyruvate can be carboxylated to form oxaloacetate, a TCA cycle intermediate. The activity of GAPDH, by influencing the rate of glycolysis, indirectly affects the supply of pyruvate and NADH to the mitochondria, thereby integrating glycolytic flux with the metabolic activity of the TCA cycle. molbiolcell.org

Regulation of Glycolytic Flux

The activity of GAPDH is a significant factor in the regulation of glycolytic flux. While phosphofructokinase is often considered the primary rate-limiting step in glycolysis, under certain conditions, particularly during high glycolytic flux as seen in aerobic glycolysis (the Warburg effect), the reaction catalyzed by GAPDH can become a bottleneck. The regulation of GAPDH is complex and occurs at multiple levels.

The availability of its substrates, G3P and NAD+, and the concentration of its products, 1,3-BPG and NADH, directly influence the rate of the reaction through mass action. For example, an accumulation of NADH can inhibit GAPDH activity.

Post-translational modifications also play a crucial role in regulating GAPDH function. Oxidation of the catalytic cysteine residue in response to oxidative stress can lead to the reversible inactivation of the enzyme. frontiersin.org This not only protects the enzyme from irreversible damage but also serves as a regulatory mechanism to divert metabolic flux to the pentose phosphate pathway. pnas.org Other modifications such as S-nitrosylation and acetylation have also been shown to modulate GAPDH activity and its non-glycolytic functions. molbiolcell.org

FactorEffect on GAPDH ActivityConsequence for Glycolytic Flux
High NADH/NAD+ ratio InhibitionDecreased
Oxidative Stress (e.g., H2O2) Inhibition (via Cysteine Oxidation)Decreased (Flux diverted to PPP)
High Fructose-1,6-bisphosphate Can lead to GAPDH being rate-limitingDependent on cellular context
Acetylation PotentiationIncreased

Participation in the Warburg Effect in Pathological Contexts

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. GAPDH plays a central role in this metabolic reprogramming. Cancer cells often exhibit elevated rates of glycolysis even in the presence of sufficient oxygen, and GAPDH is frequently overexpressed in various cancers, including cutaneous melanoma, colon cancer, and liver cancer. dovepress.com This overexpression is positively correlated with tumor progression and metastasis. dovepress.com

The hyperactivity of GAPDH in cancer cells leads to increased production of NADH and ATP, providing the necessary energy and building blocks for rapid cell proliferation. dovepress.com By driving the glycolytic flux, GAPDH helps to sustain the high metabolic demands of tumor cells. mdpi.com Inhibition of GAPDH has been shown to suppress the Warburg effect, reduce tumor growth, and even enhance the efficacy of chemotherapy, making it a potential therapeutic target in oncology. dovepress.com

Association with Substrate Channeling and Metabolon Formation

Substrate channeling is a process where the product of one enzyme is directly transferred to the active site of the next sequential enzyme in a metabolic pathway, without diffusing into the bulk solvent. This is often facilitated by the formation of multi-enzyme complexes known as metabolons. GAPDH is known to participate in the formation of glycolytic metabolons. biorxiv.org

Non Canonical Moonlighting Functions of Gapdh

Regulation of Gene Expression and Transcription

Nuclear localization of GAPDH is a key prerequisite for its roles in gene expression and transcription regulation. GAPDH can translocate to the nucleus under specific cellular conditions, where it interacts with components of the transcriptional machinery and influences the expression of various genes.

Transcriptional Activation Mechanisms

GAPDH has been identified as a component of transcriptional coactivator complexes. For instance, it is a part of the OCA-S (Oct1 coactivator in S phase) complex, which is essential for histone H2B synthesis during the S phase of the cell cycle. wikipedia.org This suggests a direct role for GAPDH in promoting the transcription of specific genes necessary for DNA replication and cell proliferation. The ability of GAPDH to bind to DNA is implicated in its transcriptional activation function. wikipedia.org

Linking Metabolic State to Gene Transcription

The dual localization of GAPDH in both the cytoplasm (where glycolysis occurs) and the nucleus provides a potential mechanism for linking the metabolic state of the cell to gene transcription. wikipedia.org Changes in glycolytic activity or the availability of metabolic intermediates could influence the nuclear translocation of GAPDH or its interaction with nuclear targets, thereby modulating gene expression in response to metabolic cues. Research indicates that factors like insulin (B600854) and hypoxia can stimulate GAPDH gene expression and activate pathways like PI3K/AKT, which in turn can affect GAPDH's nuclear translocation and function. cancerbiomed.orgcancerbiomed.org

Promoter Occupancy Studies

Research investigating the transcriptional regulation of the human GAPDH gene itself has provided insights into promoter occupancy. Studies using techniques like transient transfection of GAPDH promoter constructs and electromobility shift assays have shown that amino acids like glutamine can activate human GAPDH gene transcription. This activation is mediated by specific sequences in the GAPDH promoter and involves the binding of transcription factors such as C/EBPalpha and -delta. While these studies focus on the regulation of the GAPDH gene, they exemplify the type of promoter occupancy studies that can reveal how GAPDH or factors influencing its expression interact with gene regulatory regions.

Apoptosis and Cell Fate Regulation

GAPDH plays a significant, albeit complex, role in regulating apoptosis, or programmed cell death. Its involvement can be pro-apoptotic or, in some contexts, contribute to cell survival, depending on the specific cellular stimulus and post-translational modifications.

Initiation and Progression of Programmed Cell Death

One of the key mechanisms by which GAPDH initiates apoptosis involves its S-nitrosylation by nitric oxide (NO) in response to cellular stress. wikipedia.orgcancerbiomed.orgcancerbiomed.org S-nitrosylated GAPDH (S-GAPDH) can then translocate to the nucleus by binding to the E3 ubiquitin ligase SIAH1. wikipedia.orgcancerbiomed.orgcancerbiomed.org In the nucleus, the S-GAPDH/SIAH1 complex facilitates the degradation of various nuclear proteins, ultimately triggering the apoptotic cascade. wikipedia.orgcancerbiomed.orgcancerbiomed.org

GAPDH's role in apoptosis can also involve the mitochondria. GAPDH has been reported to accumulate in mitochondria and induce mitochondrial membrane permeabilization (MMP), a critical step in the intrinsic apoptotic pathway that leads to the release of pro-apoptotic factors like cytochrome c. mdpi.com

Post-translational modifications (PTMs) are crucial regulators of GAPDH's apoptotic function. S-nitrosylation and acetylation, for instance, can promote its nuclear translocation and pro-apoptotic activities. cancerbiomed.orgcancerbiomed.orgmdpi.com Conversely, phosphorylation by activated AKT can inhibit GAPDH's nuclear translocation and its pro-apoptotic functions, contributing to cell survival, particularly in cancer cells. cancerbiomed.orgmdpi.com

The interaction of GAPDH with other proteins also dictates its role in apoptosis. Its binding to SIAH1 is essential for the NO-induced apoptotic pathway. wikipedia.orgcancerbiomed.orgcancerbiomed.org Interactions with proteins like VDAC1 can induce mitochondrial membrane permeabilization and apoptosis. wikipedia.orgmdpi.com

Here is a summary of some research findings related to GAPDH's role in apoptosis:

Stimulus/FactorGAPDH Modification/InteractionCellular LocationEffect on ApoptosisSource
Cellular Stress + NOS-nitrosylation (S-GAPDH)Cytoplasm to NucleusPromotes apoptosis via SIAH1 interaction wikipedia.orgcancerbiomed.orgcancerbiomed.org
p53Upregulates GAPDH expressionN/AStimulates mitochondrion-mediated apoptosis (indirectly via SIAH1-GAPDH) cancerbiomed.org
AKT ActivationPhosphorylationCytoplasmInhibits nuclear translocation, reduces pro-apoptotic functions cancerbiomed.orgmdpi.com
Oxidative StressCarbonylation, AcetylationNucleusEnhances participation in apoptosis mdpi.com
Interaction with SIAH1BindingCytoplasm to NucleusStabilizes SIAH1, induces protein degradation and apoptosis wikipedia.orgcancerbiomed.orgcancerbiomed.org
Accumulation in MitochondriaN/AMitochondriaInduces mitochondrial membrane permeabilization, triggers apoptosis mdpi.com

GAPDH's involvement in apoptosis highlights its critical role in determining cell fate, acting as a nodal point integrating metabolic signals, stress responses, and protein interaction networks.

Mechanism of Nuclear Translocation and SIAH1 Interaction in Apoptosis

Under conditions of cellular stress, particularly oxidative or nitrosative stress, GAPDH can translocate from the cytoplasm to the nucleus and initiate apoptotic cell death. A key mechanism involves the S-nitrosylation of GAPDH, which occurs at its catalytic cysteine residue (Cys152 in human GAPDH) tandfonline.com. This modification inhibits its glycolytic activity and induces conformational changes that facilitate its binding to the E3 ubiquitin ligase SIAH1 (Seven in Absentia Homolog 1) tandfonline.com.

SIAH1 possesses a nuclear localization signal (NLS) that mediates the translocation of the GAPDH-SIAH1 complex into the nucleus . Once in the nucleus, GAPDH stabilizes SIAH1, enhancing its E3 ligase activity . This leads to the ubiquitination and subsequent degradation of various nuclear proteins, ultimately triggering apoptosis . Studies have indicated that lysine (B10760008) 225 in the GAPDH sequence is critical for its interaction with SIAH1, as a mutation at this site can prevent the nuclear translocation of both proteins .

Furthermore, in the nucleus, S-nitrosylated GAPDH can be acetylated by the acetyltransferase p300/CBP, which in turn stimulates the acetylation and catalytic activity of p300/CBP . This can lead to the activation of downstream targets like the tumor suppressor p53, further contributing to cellular dysfunction and apoptosis mdpi.com. A protein named GOSPEL (GAPDH's competitor of Siah Protein Enhances Life) has been identified which binds to GAPDH in the cytoplasm and can interfere with its interaction with SIAH1, thereby preventing nuclear translocation and apoptosis . S-nitrosylation of GOSPEL enhances its binding to GAPDH, further inhibiting the formation of the GAPDH-SIAH1 complex .

Impact on Cellular Aging

GAPDH has been implicated in the process of cellular aging, although the precise mechanisms are still under investigation. Some studies suggest that conditions like oxidative stress can impair GAPDH catalytic activity, contributing to cellular aging . Conversely, increased GAPDH gene expression and enzymatic function have been associated with cell proliferation .

Research has shown that GAPDH can interact with the telomerase RNA component (TERC) and inhibit telomerase activity, which can lead to telomere shortening and induce senescence in certain cancer cell lines, such as breast cancer cells . In this context, GAPDH binding to TERC is thought to occur via the Rossman fold, and while not directly causing inhibition, it promotes the inhibition of telomerase reverse transcriptase (TERT) by the GAPDH C-terminal domain . Conversely, depletion of GAPDH has been reported to promote senescence in other cell lines . The complex interplay between GAPDH, oxidative stress, telomere maintenance, and its impact on cellular aging requires further elucidation.

Regulation of Macroautophagy

GAPDH is recognized as a regulator of autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. While the molecular mechanisms are not fully clarified, GAPDH is thought to influence autophagy through direct interactions with regulatory proteins, particularly in the nucleus encyclopedia.pub.

Under conditions of low glucose, GAPDH can stimulate autophagy through different pathways. One proposed mechanism involves the inhibition of mTOR signaling through the interaction between GAPDH and the Ras superfamily GTPase Rheb, preventing Rheb from binding to mTOR encyclopedia.pub. Since mTOR inhibition induces autophagy, this interaction can promote autophagic activity encyclopedia.pub.

Additionally, under glucose deficiency, GAPDH can be phosphorylated by AMPK and translocate to the nucleus, where it binds and activates SIRT1 deacetylase mdpi.comencyclopedia.pub. This activation of SIRT1 can promote autophagy mdpi.comencyclopedia.pub. Nuclear GAPDH has also been shown to protect cells from caspase-independent cell death (CICD) by inducing autophagy, potentially through the transcriptional upregulation of Atg12 encyclopedia.pub. This suggests that nuclear GAPDH may directly or indirectly regulate the transcription of autophagy-related genes encyclopedia.pub. Furthermore, oxidized GAPDH may serve as a specific substrate for chaperone-mediated autophagy (CMA), interacting with LAMP-2A on the lysosomal membrane for degradation encyclopedia.pubmolbiolcell.org.

Influence on Cell Survival Pathways

GAPDH exerts influence on various cell survival pathways, often in a context-dependent manner. Its role in apoptosis initiation through the SIAH1 pathway highlights its capacity to promote cell death under specific stress conditions tandfonline.com. However, GAPDH also possesses functions that can contribute to cell survival.

In the cytoplasm, overexpressed GAPDH has been shown to protect tumor cells from caspase-independent cell death (CICD), a process dependent on increased glycolysis, nuclear translocation, and enhanced autophagy . GAPDH can bind to active AKT, leading to an increase in Bcl-xL, an anti-apoptotic protein, thereby promoting escape from CICD .

GAPDH has also been implicated in the regulation of translation of certain proteins involved in cell function and survival. For instance, it has been shown to inhibit the translation of IFN-γ and IL-2 in activated T cells, impacting their effector function . Similarly, GAPDH can regulate the translation of AT1R, a receptor crucial for cardiovascular homeostasis, by binding to its 3' UTR and decreasing its expression .

In the context of cancer, GAPDH is often overexpressed and its glycolytic and antiapoptotic functions contribute to tumor cell proliferation and protection . It can protect against telomere shortening induced by certain chemotherapeutic drugs . Studies have also indicated that the non-canonical NF-kappaB pathway can be activated by GAPDH, contributing to the development of certain lymphomas .

Cytoskeletal Dynamics and Cellular Transport

GAPDH interacts with components of the cytoskeleton, including microtubules and actin filaments, influencing cellular structure and transport processes.

Microtubule Bundling and Organization

GAPDH is known to interact with tubulin, the main component of microtubules, and can facilitate the bundling and organization of microtubules . This interaction can lead to the assembly of microtubules into larger bundles . The binding of GAPDH to microtubules can modulate its own glycolytic activity and quaternary structure, potentially promoting the reversible dissociation of its tetrameric form into less active monomers .

Studies have shown that the binding of GAPDH to microtubules can be described by both high and low affinity sites, exhibiting positive cooperativity nih.gov. The formation of microtubule bundles induced by GAPDH can be rapidly disassembled by the addition of ATP or increasing ionic strength, which reduces the binding affinity of GAPDH to microtubules nih.gov. Microtubule-associated proteins (MAPs) can influence GAPDH-induced bundling, potentially for steric reasons nih.gov. The interaction between GAPDH and microtubules may play a role in coupling signal-stimulated glycolysis with cytoskeletal reorganization .

Actin Polymerization and Filament Association

GAPDH also associates with actin filaments, another key component of the cytoskeleton, and can influence actin polymerization . While the interaction between GAPDH and cytoskeletal elements is well-documented in vitro, its association with actin filaments within cells appears to be dependent on cellular conditions .

Nucleic Acid Metabolism and Maintenance

RNA Binding Activities (tRNA, viral RNA, mRNA)

HGAPDH functions as a non-canonical RNA-binding protein, interacting with various RNA species, including transfer RNA (tRNA), viral RNA, and messenger RNA (mRNA) nih.gov. These interactions are diverse and impact various aspects of RNA function .

Research indicates this compound is involved in the translocation of tRNA nih.gov. Studies have shown that specific mutations and deletions in tRNA can impair this compound binding, highlighting the importance of structural elements like the T-stem, anticodon, and variable loops for this interaction .

This compound also binds to the RNA genomes of various viruses. For instance, it interacts with the 3' UTR and 5' UTR of Hepatitis A virus (HAV) RNA, competing with other cellular proteins like polypyrimidine tract-binding protein (PTB). While PTB binding increases gene expression, this compound binding can decrease it, potentially by destabilizing RNA secondary structures . This compound has also been shown to bind the RNA of Hepatitis Delta virus (HDV), increasing its intrinsic ribozyme activity . Interaction with the genomic sequence of Human Parainfluenza Virus 3 (HPIV3) via its 3' UTR has been observed in vitro and in cells . For viruses like Transmissible gastroenteritis virus (TGEV), siRNA-mediated knockdown of this compound has been shown to increase replicon activity, implicating this compound as an inhibitor at the transcriptional level .

Furthermore, this compound binds to cellular mRNA, often showing a preference for Adenine-Uridine-rich elements (AREs) found predominantly in the 3' untranslated regions (UTRs) of certain transcripts aacrjournals.org. Examples of ARE-containing mRNAs bound by this compound include those encoding TNF-alpha and CSF-1 aacrjournals.org. Some studies, however, suggest a global preference for binding in the 5' UTR . The NAD+-binding region, or Rossmann fold, is thought to be involved in this compound's RNA binding activity .

Regulation of mRNA Stability and Translation

This compound plays a role in regulating the stability and translation of specific mRNA transcripts nih.govaacrjournals.orgnih.gov. Its effect can vary depending on the target mRNA, sometimes promoting stability and other times contributing to destabilization aacrjournals.org.

For example, this compound has been found to regulate protein expression at the translational level for genes like IFN-gamma and IL-2 in activated T cells. In T cells not relying on aerobic glycolysis, this compound associated with the ARE of the IFN-gamma mRNA 3' UTR, inhibiting IFN-gamma protein production . This compound binding to the 3' UTR of Angiotensin II receptor 1 (AT1R) mRNA has been shown to decrease AT1R expression by inhibiting its translation, and this interaction is affected by oxidative stress .

In ovarian cancer cells, this compound overexpression and interaction with the ARE within the 3' UTR of Colony-Stimulating Factor-1 (CSF-1) mRNA have been linked to the modulation of CSF-1 mRNA stability aacrjournals.org. siRNA-mediated knockdown of this compound levels led to increased degradation of CSF-1 mRNA, suggesting this compound can enhance its stability aacrjournals.org. This compound has also been implicated in regulating the translation of the sodium transporter NaV 1.1 by binding to mutant SCN1A mRNA .

Binding of this compound to the 5' UTR of mRNAs may influence the recruitment of the translational machinery, thereby altering protein production rates .

Telomeric DNA Association and Maintenance

This compound associates with telomeric DNA, contributing to the maintenance of telomere structure unesp.br. Nuclear this compound has been shown to bind to both single-stranded and double-stranded telomeric DNA and may protect it from degradation .

Studies, particularly in Trypanosoma cruzi, have demonstrated that this compound binds single-stranded telomeric DNA unesp.brsemanticscholar.org. This interaction appears to correlate with the cellular redox status, specifically the balance between NAD+ and NADH unesp.brsemanticscholar.org. In replicative forms of T. cruzi, where NAD+ and NADH concentrations are similar, this compound binds telomeric DNA, and this binding is inhibited by exogenous NAD+ unesp.br. In non-proliferative forms with higher NAD+ concentrations, this compound was absent from telomeres unesp.br.

In mammalian cells, nuclear this compound is also involved in telomere structure regulation . Partial inhibition of this compound expression using siRNA resulted in rapid telomere shortening, while overexpression of nuclear this compound offered protection of telomeric DNA in response to certain anti-cancer drugs .

Nuclear RNA Export

This compound is involved in the process of nuclear RNA export quimigen.ptgenscript.com. While primarily cytoplasmic, this compound is also found in the nucleus . Its cytoplasmic localization is partly attributed to an exportin 1-binding site (residues 259–271), which facilitates its nuclear export in the absence of stress . Its involvement in tRNA translocation, which requires movement between the nucleus and cytoplasm, supports its role in nuclear RNA export nih.gov.

Uracil (B121893) DNA Glycosylase Activity

Beyond its glycolytic function, this compound possesses uracil DNA glycosylase (UDG) activity promega.deresearchgate.netcusabio.com. This enzymatic activity is crucial for DNA repair, specifically in the base excision repair pathway where it removes uracil, an abnormal base, from DNA promega.deresearchgate.net.

Research has shown that the this compound monomer can exhibit uracil DNA glycosylase activity . Studies investigating the cell cycle regulation of the this compound/UDG gene have shown that UDG activity can increase after serum stimulation, with maximal activity detected at specific time points in the cell cycle . This compound's UDG activity allows it to interact with various types of DNA damage, including apurinic/apyrimidinic sites and covalent DNA adducts researchgate.net.

Signal Transduction and Cellular Stress Response

This compound participates in various signal transduction pathways and cellular responses, particularly in the context of cellular stress pnas.orguni.lu. Its translocation to the nucleus is often a key event in these processes pnas.orguni.lu.

Nitric Oxide (NO) Sensing and Signaling

This compound is a significant cellular target of nitric oxide (NO), which can lead to its S-nitrosylation pnas.org. This post-translational modification typically occurs at a specific catalytic cysteine residue, Cys150 in human this compound .

S-nitrosylation of this compound can inactivate its glycolytic enzymatic activity and induce conformational changes that enable it to bind to Siah1, an E3 ubiquitin ligase pnas.org. Siah1 possesses a nuclear localization signal, facilitating the translocation of the this compound-Siah1 complex to the nucleus pnas.org.

Nuclear S-nitrosylated this compound is implicated in initiating apoptotic cascades pnas.org. It can also act as a trans-S-nitrosylase, transferring its NO group to other nuclear proteins, including the deacetylating enzyme sirtuin-1 (SIRT1) and histone deacetylase-2 (HDAC2) . This trans-nitrosylation can regulate the activity of these nuclear proteins . For instance, S-nitrosylation of SIRT1 can impact its enzymatic activity .

Response to Oxidative Stress and Reactive Oxygen Species (ROS)

GAPDH plays a significant role in the cellular response to oxidative stress and reactive oxygen species (ROS). Under conditions of oxidative stress, the glycolytic activity of GAPDH can be inhibited through processes like S-thiolation, where thiol groups form mixed disulfides with low-molecular-mass thiols such as glutathione. mdpi.com This reversible inhibition suggests that GAPDH acts as a sensor of the cellular redox status. mdpi.com

Oxidative stress can also induce the formation of high molecular weight disulfide-linked GAPDH aggregates. uniprot.org In response to oxidative stress, GAPDH can become a target for S-nitrosylation, which can abolish its glycolytic activity and alter its conformation. mdpi.com S-nitrosylated GAPDH can then interact with the E3 ubiquitin ligase Siah1, facilitating their translocation to the nucleus. mdpi.com Nuclear translocation of GAPDH is implicated in various cellular processes, including DNA repair and the induction of cell death-related genes. mdpi.com

In cardiomyocytes, oxidative stress can promote the association of GAPDH with mitochondria, leading to mitophagy, the selective degradation of damaged mitochondria. mdpi.com This process, mediated in part by GAPDH, can help cardiomyocytes survive during reperfusion or reoxygenation-induced injury. mdpi.com Research indicates that phosphorylation of GAPDH by δ protein kinase C (δPKC) under oxidative stress inhibits this GAPDH-dependent mitochondrial elimination, correlating with increased cell injury. Inhibiting GAPDH phosphorylation might therefore decrease cell injury.

Data from studies on oxidative stress response:

Cellular Process/Modification Effect on GAPDH Downstream Impact Source
Oxidative Stress S-thiolation Inhibits glycolytic activity, acts as redox sensor. mdpi.com
Oxidative Stress S-nitrosylation (Cys-150) Leads to interaction with Siah1 and nuclear translocation. uniprot.org
Oxidative Stress S-nitrosylation (Cys-245) Seems to prevent interaction with phosphorylated RPL13A and interfere with GAIT complex activity. uniprot.org
Oxidative Stress Aggregation Formation of high molecular weight disulfide-linked aggregates. uniprot.org
Oxidative Stress in Cardiomyocytes Mitochondrial association Promotes mitophagy of damaged mitochondria. mdpi.com

Modulation of Interferon-Gamma-Activated Inhibitor of Translation (GAIT) Complex Activity

GAPDH is a crucial component of the Interferon-Gamma-Activated Inhibitor of Translation (GAIT) complex. uniprot.org This heterotetrameric complex, formed in myeloid cells upon interferon-gamma (IFN-γ) treatment, mediates transcript-selective translation inhibition of inflammatory mRNAs. uniprot.org

The assembly of the functional GAIT complex is a multi-step process. Following IFN-γ treatment, glutamyl-prolyl tRNA synthetase (EPRS) is phosphorylated and released from the tRNA multisynthetase complex, forming an inactive pre-GAIT complex with NS1-associated protein 1 (NSAP1). Later, ribosomal protein L13a is phosphorylated and released from the 60S ribosomal subunit. Phosphorylated L13a then joins GAPDH and the pre-GAIT complex to form the active GAIT complex.

The functional GAIT complex binds to specific stem-loop RNA structures, known as GAIT elements, located in the 3'-UTR of various inflammatory mRNAs, such as ceruloplasmin and VEGFa, thereby suppressing their translation. uniprot.org This translational control mechanism is thought to contribute to the resolution of inflammation. S-nitrosylation of GAPDH at Cys-245, induced by IFN-γ and oxidized low-density lipoprotein (LDL(ox)), may interfere with GAIT complex activity by preventing interaction with phosphorylated RPL13A. uniprot.org

Regulation of NF-kappa-B Activation and Type I Interferon Production

GAPDH is involved in the regulation of NF-kappa-B (NF-κB) activation and the production of type I interferons. uniprot.orgdrugbank.comxenbase.org It plays a role in innate immunity by promoting TNF-induced NF-κB activation and type I interferon production through interactions with TRAF2 and TRAF3, respectively. uniprot.orgdrugbank.com

Enteropathogenic bacteria, such as Citrobacter rodentium and Salmonella typhimurium, can target GAPDH with effector proteins like NleB and Ssek1. plos.orgk-state.edu These bacterial effectors glycosylate GAPDH, specifically through arginine GlcNAcylation. This modification prevents GAPDH from interacting with TRAF2 and TRAF3, leading to reduced ubiquitination of these factors and subsequent inhibition of NF-κB signaling and type I interferon production. This highlights a mechanism by which pathogens can subvert host innate immune responses by targeting GAPDH. plos.orgk-state.edu

Data on GAPDH's interaction with TRAF proteins:

Interaction Partner Effect on Signaling Downstream Outcome Source
TRAF2 Promotes interaction Promotes TNF-induced NF-κB activation. uniprot.orgdrugbank.com
TRAF3 Promotes interaction Promotes TNF-induced Type I interferon production. uniprot.orgdrugbank.com
Bacterial effectors (NleB, Ssek1) Glycosylation of GAPDH (Arginine GlcNAcylation) Prevents interaction with TRAF2 and TRAF3.

Role in Hypoxia Response

GAPDH is implicated in the cellular response to hypoxia, a condition characterized by reduced oxygen levels. amegroups.orgcancerbiomed.orgcellphysiolbiochem.com Hypoxia can stimulate GAPDH gene expression. cancerbiomed.org The GAPDH gene contains a hypoxia response element (HRE) that serves as a binding site for the transcription factor HIF-1α (Hypoxia-Inducible Factor-1α). amegroups.orgcancerbiomed.org Upregulation of HIF-1α, which is a master regulator of the hypoxic response, can enhance the expression of glycolytic enzymes, including GAPDH. amegroups.orgcancerbiomed.org

Under hypoxic conditions, GAPDH can be upregulated for functions beyond glycolysis. cellphysiolbiochem.com Studies have shown that hypoxia induces the translocation of cytosolic GAPDH to the cell surface and into the extracellular environment in certain cell types, such as K562 cells. cellphysiolbiochem.com This surface-localized GAPDH can acquire transferrin-bound iron, suggesting a rapid response mechanism for iron acquisition during the early stages of hypoxia, even when classical transferrin receptor levels remain suppressed. cellphysiolbiochem.com This phenomenon appears to be tissue-specific.

Data on GAPDH and Hypoxia:

Condition Effect on GAPDH Expression/Localization Associated Factors Source
Hypoxia Stimulates gene expression HIF-1α binding to HRE in GAPDH gene. amegroups.orgcancerbiomed.org
Hypoxia Upregulation for alternate functions cellphysiolbiochem.com

Involvement in AMPK Signaling Pathways

GAPDH interacts with and is regulated by components of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.comresearchgate.net AMPK is a key regulator of cellular energy homeostasis. Under conditions of low glucose or energy stress, activated AMPK can phosphorylate GAPDH. mdpi.com This phosphorylation promotes the translocation of GAPDH from the cytosol to the nucleus. mdpi.com

In the nucleus, GAPDH can interact with and activate SIRT1, a deacetylase. mdpi.com This interaction can lead to the dissociation of SIRT1 from its repressor, enhancing SIRT1 deacetylase activity. mdpi.com The AMPK-dependent nuclear translocation of GAPDH and subsequent activation of SIRT1 are involved in the induction of autophagy, a cellular process for degrading and recycling damaged components. mdpi.com

Conversely, the PI3K/Akt signaling pathway, often activated by growth factors, can lead to the nuclear export of GAPDH and inhibit its nuclear translocation. researchgate.net This suggests a complex interplay between AMPK and PI3K/Akt pathways in regulating GAPDH localization and its downstream functions. researchgate.net

Data on GAPDH and AMPK Signaling:

Signaling Pathway/Factor Effect on GAPDH Downstream Impact Source
AMPK activation Phosphorylation of GAPDH Promotes nuclear translocation. mdpi.com
Nuclear GAPDH Interaction with SIRT1 Activates SIRT1 deacetylase activity. mdpi.com
AMPK-dependent nuclear translocation of GAPDH + SIRT1 activation Induces autophagy. mdpi.com

Immune Response and Host-Pathogen Interactions

Participation in Innate Immunity

GAPDH plays a multifaceted role in innate immunity and host-pathogen interactions. Beyond its involvement in regulating NF-κB and type I interferon production as discussed earlier, GAPDH contributes to innate immune responses through various mechanisms. uniprot.orgdrugbank.comxenbase.org

GAPDH can be present on the cell surface of both mammalian and bacterial cells, where it can interact with host proteins. In response to inflammatory cues, macrophages can recruit GAPDH to their cell surface, where it functions as a plasminogen receptor. Plasminogen bound to surface GAPDH can digest the extracellular matrix, facilitating macrophage migration, a crucial process in the immune response.

Furthermore, GAPDH has been shown to interact directly with viral proteins. Research indicates that GAPDH can bind to the spike protein of SARS-CoV-2, inhibiting the entry of the virus into host cells. This suggests an evolutionarily conserved protective role for GAPDH in innate host immune defense against viral invasion.

In plants, GAPDH isoforms are involved in innate immune responses to pathogens, regulating the accumulation of reactive oxygen species and cell death. plos.orgresearchgate.netbiorxiv.org While this is in a different organism, it highlights the conserved nature of GAPDH's involvement in immunity. Pathogens can also target GAPDH to evade the host immune system, as seen with bacterial effectors that inhibit GAPDH's role in NF-κB and type I interferon pathways. plos.orgk-state.edu

Data on GAPDH's role in Innate Immunity:

Mechanism/Interaction Context Outcome Source
Cell surface localization Macrophages Functions as plasminogen receptor, facilitates macrophage migration.
Interaction with viral proteins SARS-CoV-2 spike protein Inhibits viral entry into host cells.
Regulation of ROS accumulation and cell death Plant innate immunity (e.g., Pseudomonas syringae infection) Contributes to defense response. plos.orgresearchgate.netbiorxiv.org

Responses to Fungal Pathogens (e.g., Sclerotinia sclerotiorum, Candida albicans)

GAPDH is also implicated in the interactions between hosts and fungal pathogens, as well as in the biology of the fungi themselves. In the pathogenic yeast Candida albicans, GAPDH is present on the cell surface and plays a significant role in the fungal cells' ability to bind to human host proteins like vitronectin and plasminogen uj.edu.plmdpi.com. These interactions are suggested to be mediated, in part, by the adsorption of soluble GAPDH to the fungal cell surface, potentially via major adhesins like agglutinin-like sequence protein 3 (Als3) and epithelial adhesin 6 (Epa6) uj.edu.plmdpi.com.

In the plant fungal pathogen Sclerotinia sclerotiorum, GAPDH has been shown to interact with a cell wall protein named Ss-Sl2. Knockdown of GAPDH in S. sclerotiorum resulted in a similar phenotype to Ss-Sl2 silenced strains regarding sclerotial development, suggesting a role for GAPDH in this process nih.govmdpi.com. This indicates that GAPDH's functions extend to influencing fungal development and potentially pathogenesis in plants.

Antimicrobial Peptide Activity of Derived Sequences

Peptides derived from GAPDH have demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi nih.govasm.orgmdpi.commdpi.com. For instance, a fragment peptide from human placental tissue, this compound (2-32), has shown antimicrobial activity against Escherichia coli and Candida albicans at micromolar concentrations nih.gov. This peptide was found to be internalized by C. albicans cells and induced a rapid apoptotic mechanism, leading to fungal cell death nih.gov.

Studies on peptides derived from fish GAPDH, such as skipjack tuna GAPDH-related peptide (SJGAP), have also revealed antibacterial and antifungal properties mdpi.commdpi.com. Research on SJGAP and its analogs has explored the relationship between their chemical structure, including net charge, hydrophobicity, and secondary structure, and their antimicrobial activity mdpi.com. These studies suggest that the cationicity and hydrophobicity of these peptides are important for their action, which involves membrane permeabilization of microbial cells mdpi.commdpi.com.

A peptide (SP1) derived from the N-terminal of Saccharomyces cerevisiae GAPDH has shown specific antifungal activity against opportunistic fungal pathogens Cryptococcus neoformans and Cryptococcus gattii asm.org. SP1 appears to damage the capsule of C. neoformans and induce apoptosis-like cell death, possibly by disrupting calcium homeostasis, mitochondrial dysfunction, and leading to reactive oxygen species accumulation asm.org.

Interactions with Viral Components (e.g., SARS-CoV-2 Spike Protein, Hepatitis viral RNA)

GAPDH interacts with components of various viruses, influencing viral life cycles and pathogenesis. GAPDH has been shown to interact with the genomes of several RNA viruses, suggesting a role in regulating viral replication researchgate.net. For example, GAPDH interacts with the 3'-end untranslated region (UTR) of hepatitis A virus RNA, with opposing effects to polypyrimidine tract binding protein on internal ribosome entry site function . Interactions with both positive and negative-strand RNAs have been observed for viruses like bamboo mosaic virus, Japanese encephalitis virus, and tomato bushy stunt virus, potentially affecting viral transcription and replication researchgate.net.

In the context of SARS-CoV-2, studies have revealed that human GAPDH can bind to the Spike (S) protein, specifically the receptor-binding domain (RBD), with nanomolar affinity researchgate.netnih.gov. This interaction has been shown to inhibit the entry of SARS-CoV-2 into host cells, suggesting that extracellular GAPDH may interfere with the binding of the virus to its host receptor, ACE2 researchgate.netnih.gov. Furthermore, GAPDH levels can be affected during coronavirus infection; for instance, the SARS-CoV strain has been shown to downregulate GAPDH . GAPDH is also involved in the regulation of genes like the angiotensin II type 1 receptor (AT1R), which is relevant to viral entry pathways .

Data on the binding affinity of human GAPDH to SARS-CoV-2 Spike protein and its RBD are presented below:

Interacting ProteinsBinding Affinity (nM)Assay MethodCitation
Human GAPDH and SARS-CoV-2 S protein~62Bio-layer interferometry (BLI)
Human GAPDH and SARS-CoV-2 RBD~12Bio-layer interferometry (BLI)
Human GAPDH and SARS-CoV-2 S proteinNanomolar affinitySolid phase binding assay, BLI researchgate.netnih.gov
Human GAPDH and SARS-CoV-2 RBDNanomolar affinitySolid phase binding assay, BLI researchgate.netnih.gov

Additionally, GAPDH has been found to colocalize with viral RNA-dependent RNA polymerase (RdRp) in Japanese encephalitis virus-infected cells and interact with the NS3 protein in dengue virus-infected cells, potentially affecting glycolytic activity and viral replication researchgate.net.

Roles in Disease Pathogenesis (Non-Clinical Focus)

GAPDH's moonlighting functions are increasingly implicated in the pathogenesis of various diseases, independent of its metabolic role.

Neurodegenerative Disorders (e.g., Alzheimer's, Huntington's, Parkinson's, Machado-Joseph disease)

GAPDH is significantly involved in the pathology of several neurodegenerative disorders, including Alzheimer's disease (AD), Huntington's disease (HD), Parkinson's disease (PD), and Machado-Joseph disease (MJD) ebi.ac.uk. Abnormal neuronal apoptosis is associated with these conditions, and the translocation and accumulation of GAPDH within the nucleus appear to play a role in triggering cell death cascades ebi.ac.uk.

In neurodegenerative diseases, GAPDH can bind to the gene products associated with these disorders, particularly through stretches encoded by CAG repeats in conditions like Huntington's disease and Machado-Joseph disease ebi.ac.uk. Increased nuclear GAPDH has been observed in postmortem brain samples from patients with AD, HD, PD, and MJD ebi.ac.uk.

Specific findings in neurodegenerative disorders include:

Alzheimer's Disease: Nuclear GAPDH immunoreactivity has been shown to react with amyloid plaques in postmortem AD samples. GAPDH has also been shown to bind to the C-terminal region of the amyloid precursor protein (APP), and a high molecular weight GAPDH immunoreactive species has been reported in AD . Reduced glycolytic activity of GAPDH has been observed in subcellular fractions of AD fibroblasts .

Huntington's Disease: Nuclear GAPDH is present in vulnerable neurons in postmortem samples from patients with HD . Impairment of GAPDH glycolytic function has been reported in nuclear fractions of HD fibroblasts .

Parkinson's Disease: Nuclear GAPDH immunostaining has been shown in melanized substantia nigra neurons, the primary affected neurons in PD . A fraction isolated from CSF of PD patients has been reported to cause apoptosis in cell culture, potentially involving GAPDH .

Machado-Joseph Disease: Nuclear GAPDH has been found in vulnerable neurons in postmortem samples from MJD patients .

The interaction of GAPDH with disease-related proteins and its abnormal localization or function in affected neurons highlight its potential as a molecular target for therapeutic interventions in neurodegenerative diseases .

Oncogenic Roles in Cancer Development and Progression

While often used as a housekeeping gene control, GAPDH expression can be unstable in certain pathological states, including cancer amegroups.org. Increasing evidence suggests that GAPDH plays a significant role in cancer development and progression, contributing to the survival of tumor cells, angiogenesis, and the regulation of tumor cell gene expression and mRNA cancerindex.orgamegroups.orgresearchgate.net.

Overexpression of GAPDH is frequently observed in many human cancer types and is often correlated with reduced survival rates amegroups.orgresearchgate.net. This elevated expression is linked to the high metabolic state of cancer cells, supporting their proliferation and invasion amegroups.org.

GAPDH's involvement in cancer extends beyond metabolism. It participates in processes like DNA repair and apoptosis, and its deregulation in cancer can lead to inconsistent effects on cell fate amegroups.org. Nuclear GAPDH has been implicated in apoptosis and transcriptional gene regulation, while cytoplasmic GAPDH can regulate mRNA stability cancerindex.org. Membrane-bound GAPDH is suggested to be involved in membrane fusion, endocytosis, and iron transport cancerindex.org.

Studies have shown that GAPDH can be associated with cancer-related pathways and biological processes researchgate.net. For example, in hepatocellular carcinoma (HCC), GAPDH has been shown to contribute to cancer cell invasion and metastasis by modulating key signaling pathways researchgate.net. Its overexpression in HCC is linked to enhanced cellular motility and resistance to cell death researchgate.net.

Data on GAPDH expression levels in various tumor tissues compared to normal tissues are summarized below based on pan-cancer analysis:

Cancer TypeGAPDH Expression Level (Tumor vs Normal)Citation
Majority of TCGA tumorsHigher amegroups.org
27 out of 33 analyzed tumor typesHigher amegroups.org
Mesothelioma (MESO)High levels associated with poor OS/DFS amegroups.org
Lung Adenocarcinoma (LUAD)High expression associated with poorer prognosis researchgate.net
Hepatocellular Carcinoma (HCC)Overexpression linked to invasion/metastasis researchgate.net

Mutations in tumor suppressor genes like TP53 can also influence GAPDH localization and function in cancer cells. Mutant p53 has been shown to prevent the nuclear translocation of GAPDH, stabilizing its cytoplasmic localization, which supports cancer cell glycolysis and inhibits cell death mechanisms mediated by nuclear GAPDH cancerindex.org.

Involvement in Trypanosomiasis (e.g., Trypanosoma cruzi)

GAPDH plays a significant role in the biology of Trypanosoma cruzi, the causative agent of Chagas disease nih.govusp.br. While its glycolytic function is crucial for energy production in the parasite, research has also revealed moonlighting roles for T. cruzi GAPDH (TcGAPDH) nih.govresearchgate.net.

Studies have shown that TcGAPDH can associate with telomeric DNA in T. cruzi nih.govresearchgate.netresearchgate.net. This interaction appears to be influenced by the cellular redox state, specifically the balance between NAD⁺ and NADH nih.gov. In replicative epimastigote forms of T. cruzi, which exhibit similar intracellular concentrations of NAD⁺ and NADH, GAPDH binds to telomeric DNA in vivo nih.gov. This binding is inhibited by exogenous NAD⁺ nih.gov. Conversely, in non-proliferative trypomastigote forms, which have a higher NAD⁺ concentration, GAPDH was found to be absent from telomeres nih.gov. This suggests that the NAD⁺/NADH ratio during the T. cruzi life cycle may homeostatically regulate the association of GAPDH with telomeric DNA, potentially influencing chromatin-associated processes in the parasite nih.govresearchgate.net.

Research using recombinant TcGAPDH has demonstrated its ability to bind single-stranded telomeric DNA containing TTAGGG repeats, similar to mammalian telomeric sequences nih.govresearchgate.net. One repeat unit of the TTAGGG sequence was found to be sufficient for establishing the GAPDH-telomere interaction in T. cruzi nih.gov.

The potential moonlighting functions of GAPDH in trypanosomatids are an area of ongoing investigation cambridge.org. While some glycolytic enzymes in trypanosomes, including GAPDH-like proteins, may have evolved to be catalytically inactive in certain cellular compartments like the paraflagellar rod, their presence suggests alternative functions . The compartmentalization of glycolysis within glycosomes in trypanosomatids may impose constraints that influence the evolution and function of moonlighting glycolytic enzymes cambridge.orgportlandpress.com.

The involvement of TcGAPDH in processes beyond glycolysis, such as telomere association, highlights its multifaceted nature in the parasite.

Diabetic Retinopathy

GAPDH has been implicated in the pathogenesis and progression of diabetic retinopathy (DR), a microvascular complication of diabetes and a leading cause of blindness arvojournals.orgmdpi.comnih.govresearchgate.netdiabetesjournals.orgresearchgate.net. Under hyperglycemic conditions characteristic of diabetes, GAPDH activity can be inhibited, and the protein undergoes post-translational modifications and changes in cellular localization, contributing to retinal damage arvojournals.orgnih.govresearchgate.netdiabetesjournals.orgresearchgate.neteyewiki.org.

Hyperglycemia-induced oxidative stress leads to increased levels of reactive oxygen species (ROS) and activation of poly(ADP-ribose) polymerase (PARP) nih.govdiabetesjournals.orgresearchgate.neteyewiki.org. PARP-mediated poly(ADP-ribosyl)ation is considered a mechanism for GAPDH inhibition in hyperglycemia nih.goveyewiki.org. Additionally, increased peroxynitrite levels in the retina can lead to nitration of GAPDH, further inhibiting its activity and potentially contributing to its nuclear accumulation nih.gov.

In diabetic conditions, inhibition and covalent modification of GAPDH can divert upstream glycolytic intermediates to alternative pathways implicated in DR pathogenesis, including the advanced glycation end products (AGEs) pathway, the protein kinase C (PKC) pathway, and the hexosamine pathway nih.govdiabetesjournals.orgresearchgate.neteyewiki.org. These pathways are known to contribute to endothelial cell damage and microvascular complications in diabetes nih.goveyewiki.org.

Furthermore, moonlighting GAPDH plays a role in diabetes-related apoptosis in retinal cells nih.govresearchgate.netnih.gov. Hyperglycemia can induce the nuclear translocation of GAPDH, which is associated with the induction of apoptosis in retinal capillary cells and retinal ganglion cells nih.gov. Studies in diabetic rats have shown decreased GAPDH activity and expression in the retina, accompanied by increased ribosylation and nitration, and translocation of the enzyme from the cytosol to the nucleus arvojournals.orgnih.govdiabetesjournals.orgresearchgate.net. This nuclear translocation appears to be a relatively early event in the development of DR and is hyperglycemia-dependent .

Research also suggests a role for the transglutaminase 2 (TGase2)/AMP-activated protein kinase (AMPK)/GAPDH pathway in hyperglycemia-induced microvascular leakage in DR mdpi.comdiabetesjournals.org. Elevated intracellular calcium and ROS activate TGase2, which inhibits AMPK phosphorylation and GAPDH activity, leading to the disassembly of adherens junctions and increased vascular permeability in the retina mdpi.comdiabetesjournals.org.

Detailed studies in streptozotocin-induced diabetic rats have provided quantitative data on the changes in retinal GAPDH.

ConditionRetinal GAPDH Protein Expression (% of Normal)Cytosolic GAPDH Enzyme Activity (% of Normal)Nuclear GAPDH Enzyme Activity (% of Normal)Retinal GAPDH Ribosylation (Increase vs Normal)Retinal GAPDH Nitration (Increase vs Normal)
Poor Glycemic Control (PC)Decreased by 20% arvojournals.orgSubnormal (20% decrease reported) arvojournals.orgnih.govdiabetesjournals.orgSubnormal (70% decrease reported) arvojournals.orgnih.govdiabetesjournals.orgIncreased by 25% arvojournals.orgnih.govdiabetesjournals.orgresearchgate.netIncreased by 25-30% nih.govdiabetesjournals.orgresearchgate.net
PC followed by Good Glycemic Control (PC→GC)Not significantly improved arvojournals.orgnih.govdiabetesjournals.orgRemained subnormal arvojournals.orgnih.govdiabetesjournals.orgRemained subnormal arvojournals.orgnih.govdiabetesjournals.orgRemained elevated (about 25%) arvojournals.orgnih.govdiabetesjournals.orgNot significantly improved nih.govdiabetesjournals.org

Note: Data compiled from multiple sources arvojournals.orgnih.govdiabetesjournals.orgresearchgate.net. Specific percentage changes may vary slightly between studies or fractions.

These findings indicate that even after the re-establishment of good glycemic control, the inactivation and modification of GAPDH can persist, potentially contributing to the continued progression of diabetic retinopathy arvojournals.orgnih.govresearchgate.netdiabetesjournals.orgresearchgate.net.

Molecular Mechanisms of Gapdh Regulation

Post-Translational Modifications (PTMs)

PTMs introduce chemical changes to the HGAPDH protein after its synthesis, altering its structure and function. Several types of PTMs have been identified on this compound, each with distinct consequences.

S-Nitrosylation: Sites (Cys-152, Cys-247/150) and Functional Consequences

S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, is a key regulatory PTM for this compound. S-nitrosylation of the catalytic cysteine residue, Cys-152 (equivalent to Cys-149 in some numbering schemes), is particularly well-studied uniprot.orgplos.orgrcsb.org. This modification can lead to the inactivation of the glycolytic activity of GAPDH . S-nitrosylation at Cys-152 facilitates the interaction of GAPDH with the E3 ubiquitin ligase SIAH1, promoting the translocation of the GAPDH-SIAH1 complex to the nucleus uniprot.orgcancerbiomed.org. In the nucleus, this complex can participate in the degradation of nuclear proteins and influence apoptotic pathways uniprot.orgcancerbiomed.org.

S-nitrosylation of Cys-247 (sometimes referred to as Cys-247/150) is also reported and is induced by factors such as interferon-gamma and oxidized low-density lipoprotein (LDL(ox)) uniprot.org. This modification, potentially mediated by the iNOS-S100A8/9 transnitrosylase complex, appears to interfere with the interaction of GAPDH with phosphorylated RPL13A and impact the activity of the GAIT (gamma interferon-activated inhibitor of translation) complex uniprot.org.

Oxidation and Disulfide-Linked Aggregation

This compound is highly susceptible to oxidation, particularly at its reactive cysteine residues, including the catalytic Cys-152 plos.org. Oxidation of this residue can lead to the formation of sulfenic, sulfinic, or sulfonic acids, as well as the formation of disulfide bonds . Under conditions of oxidative stress, the oxidation of cysteine residues can induce conformational changes in GAPDH, exposing additional cysteine residues and promoting the formation of intermolecular disulfide bonds . This disulfide-linked aggregation can lead to the inactivation of the enzyme and the formation of insoluble protein aggregates researchgate.net. GAPDH aggregation has been observed in various neurodegenerative diseases, including Alzheimer's disease plos.orgresearchgate.net.

Data from research indicates that oxidation of Cys-149 (equivalent to Cys-152) is required for aggregation, and further oxidation of Cys-281 can accelerate this process plos.org. Small molecules have been investigated for their ability to inhibit GAPDH aggregation by preventing the formation of these pathological disulfide linkages plos.org.

Acetylation

Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, is another PTM that regulates this compound function. Acetylation of nuclear GAPDH at Lys-160 by the acetyltransferases p300/CBP has been reported semanticscholar.org. This acetylation can enhance the ability of GAPDH to stimulate the auto-acetylation of p300/CBP, which in turn can stimulate the transcription of genes like p53 cancerbiomed.orgsemanticscholar.org. Acetylation at Lys-254 has also been shown to increase this compound enzyme activity in response to glucose signals . This modification is reversibly regulated by the acetyltransferase PCAF and the deacetylase HDAC5 . Acetylation of GAPDH has been implicated in promoting cell proliferation and tumor growth researchgate.net.

Tyrosine Nitration

Tyrosine nitration involves the addition of a nitro group to a tyrosine residue, often occurring under conditions of oxidative and nitrative stress acs.org. This compound is a target for tyrosine nitration aging-us.com. Studies have identified Tyr-311 and Tyr-317 as specific sites of nitration in rabbit GAPDH, leading to a loss of catalytic activity by potentially affecting NAD+ binding . In human GAPDH, tyrosine nitration has been identified at sites including Tyr-47, Tyr-92, and Tyr-312 . Tyrosine nitration is generally considered an indicator of protein damage under high oxidative and nitrative stress aging-us.com. This modification has been linked to decreased GAPDH protein levels and potentially contributes to decreased muscle function following ischemia/reperfusion injury, particularly in aged muscle aging-us.com.

Sulfhydration

Sulfhydration, the addition of a hydrogen sulfide (B99878) (H₂S) molecule to a cysteine thiol, is a redox-sensitive PTM that affects this compound. This compound was identified as one of the first proteins to be modified by S-sulfhydration at Cys-150 (equivalent to Cys-152) under physiological conditions oup.com. Unlike S-nitrosylation, S-sulfhydration at Cys-150 has been reported to increase the catalytic activity of GAPDH oup.com. Sulfhydration of GAPDH can also enhance its binding to SIAH1, potentially facilitating its nuclear translocation oup.com. While S-nitrosylation and S-sulfhydration can both influence GAPDH localization and interaction with SIAH1, they often have opposing effects on its enzymatic activity . Sulfhydration of GAPDH appears to be a critical step in reprogramming cellular metabolism via sulfide signaling and has been linked to the regulation of autophagy oup.com.

Q & A

Q. What are the best practices for using hGAPDH as a reference gene in qPCR experiments?

this compound is widely used for normalization, but variability in expression can arise from sample handling, RNA integrity, or NAD+ binding status. To mitigate this:

  • Use multiple reference genes (e.g., β-actin, 18S rRNA) to cross-validate results .
  • Verify RNA quality via A260/A280 ratios and gel electrophoresis .
  • Avoid freeze-thaw cycles, as prolonged storage at –80°C preserves enzymatic activity .

Q. How can researchers optimize RNA detection methods for this compound in in situ hybridization?

Probe design and RNase III treatment significantly impact efficiency. For example:

  • Probe PP5 detects 9.8 × 10¹ this compound/cell without RNase III, but PP10* efficiency increases 18-fold with RNase III .
  • Use RNase III to cleave secondary structures, improving probe accessibility for distal RNA sequences .

Q. What are common pitfalls in this compound normalization during RT-qPCR, and how can they be mitigated?

Pitfalls include batch-dependent NAD+ saturation and oxidation state differences, leading to ±2°C variability in thermal stability . Solutions:

  • Pre-treat samples with activated charcoal to standardize NAD+ levels .
  • Include triplicate technical replicates and validate with housekeeping genes like β-actin .

Advanced Research Questions

Q. How does NAD+ binding influence this compound thermal stability, and what experimental approaches quantify these effects?

NAD+ binding stabilizes this compound, increasing its melting temperature (Tm):

  • Holo-hGAPDH (with NAD+) has Tm = 68.5°C vs. 58.0°C for apo-hGAPDH .
  • Use thermal shift assays with SYPRO Orange dye to monitor Tm changes under varying NAD+ concentrations .

Q. How do post-translational modifications (e.g., nitrosylation) affect this compound enzymatic activity and stability?

Nitrosylation via NOR3 reduces thermostability (Tm drops from 58°C to 54°C) and alters enzymatic kinetics . Methodological steps:

  • Treat this compound with 50-fold molar excess of CysNO for partial nitrosylation .
  • Analyze modifications via ESI mass spectrometry under denaturing conditions (0.1% formic acid, 50% acetonitrile) .

Q. What structural features distinguish bacterial GAPDH from this compound, and how can this inform vaccine development?

GBS GAPDH has a unique surface loop absent in this compound, enabling selective antibody targeting . Strategies:

  • Perform comparative crystallography (e.g., GBS GAPDH at 2.46 Å resolution) to identify non-conserved epitopes .
  • Validate cross-reactivity using ELISA with anti-hGAPDH antibodies .

Q. How does activated charcoal purification impact this compound enzymatic activity?

Activated charcoal removes NAD+ but reduces yield by ~50%. Post-purification:

  • Specific activity remains high (102.0 ± 3.9 µmol/min/mg) .
  • Pre-treat with NAD+ to restore holo-enzyme stability for functional assays .

Q. What in vivo models utilize this compound as a biomarker for human cell quantification, and what normalization challenges arise?

In xenograft models (e.g., breast cancer DTCs), this compound mRNA quantifies human cells in murine bone marrow . Challenges:

  • Normalize to murine GAPDH (mGAPDH) to avoid false positives from residual human RNA .
  • Use RT-qPCR with species-specific primers (e.g., this compound forward: 5'-AGAACATCATCCCTGCC-CTCT-3') .

Q. How can this compound’s role in antimicrobial activity be assessed against pathogens like Candida albicans?

  • Measure ED50 values via Sap activity inhibition (e.g., this compound ED50 = 160–200 µg/ml) .
  • Use immunofluorescence to confirm peptide specificity and epithelial immunomodulation in RHE models .

Q. What methods resolve contradictions in this compound’s stability across experimental batches?

Variability arises from NAD+ binding saturation or oxidation. Solutions:

  • Standardize pre-treatment protocols (e.g., NAD+ supplementation, activated charcoal) .
  • Report batch-specific Tm values and activity measurements to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.